molecular formula C15H22N4O4 B11766868 5'-tert-Butyl 2'-ethyl

5'-tert-Butyl 2'-ethyl

Cat. No.: B11766868
M. Wt: 322.36 g/mol
InChI Key: NZSLKVIQPYTFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-tert-Butyl 2’-ethyl is an organic compound characterized by the presence of a tert-butyl group and an ethyl group attached to a central carbon chain The tert-butyl group is a bulky substituent that can significantly influence the compound’s reactivity and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-tert-Butyl 2’-ethyl can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with tert-butyl and ethyl groups. For instance, the reaction of a tert-butyl halide with an ethyl-substituted nucleophile under basic conditions can yield the desired compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile and facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of 5’-tert-Butyl 2’-ethyl may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes . The use of flow microreactors allows for the precise introduction of reactants and the efficient removal of by-products, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-tert-Butyl 2’-ethyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

5’-tert-Butyl 2’-ethyl has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism of action of 5’-tert-Butyl 2’-ethyl depends on its specific application. In biochemical assays, the compound may act as a ligand that binds to a target enzyme or receptor, modulating its activity. The bulky tert-butyl group can influence the binding affinity and specificity of the compound, making it a valuable tool for studying molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-tert-Butyl 2’-ethyl is unique due to the presence of both tert-butyl and ethyl groups, which can impart distinct steric and electronic effects on the compound’s reactivity and interactions. This combination of substituents makes it a versatile building block in organic synthesis and a valuable tool in various scientific applications.

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

5-O-tert-butyl 2-O-ethyl 3-aminospiro[4H-pyrrolo[3,4-c]pyrazole-6,1'-cyclopropane]-2,5-dicarboxylate

InChI

InChI=1S/C15H22N4O4/c1-5-22-13(21)19-11(16)9-8-18(12(20)23-14(2,3)4)15(6-7-15)10(9)17-19/h5-8,16H2,1-4H3

InChI Key

NZSLKVIQPYTFAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=C2CN(C3(C2=N1)CC3)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.